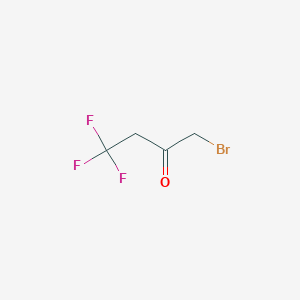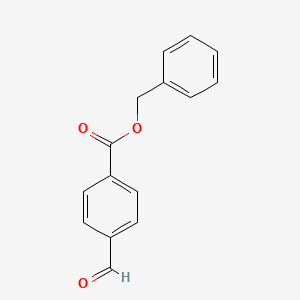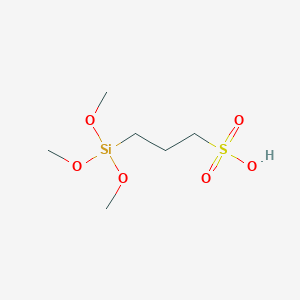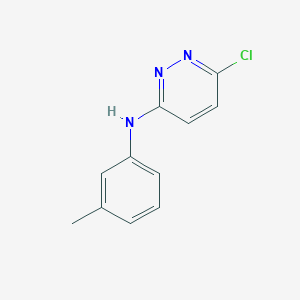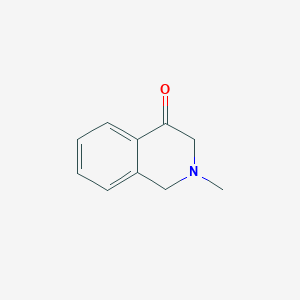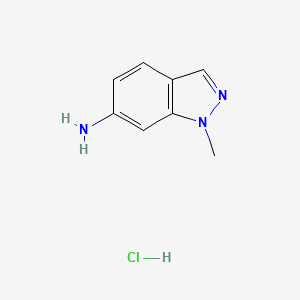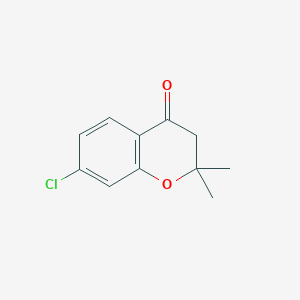
7-Chloro-2,2-dimethylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,2-dimethylchroman-4-one is a heterobicyclic compound . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound is a part of the chromanone family, which is known for its wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClO2 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .Chemical Reactions Analysis
Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical and Chemical Properties Analysis
The molecular weight of this compound is 210.66 . More detailed physical and chemical properties might require specific experimental measurements.Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
80055-86-3 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
7-chloro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |
Clave InChI |
AHLCOHDVGKMAIZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
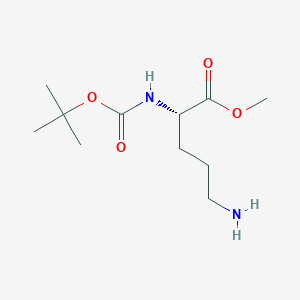
![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)
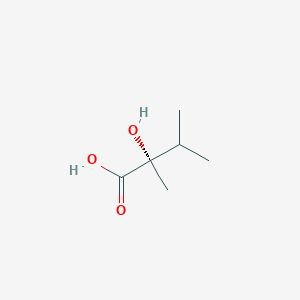
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)

